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Abstract
Meleagrin, a prenylated indole alkaloid with notable antimicrobial and anti-proliferative

properties, is a secondary metabolite produced by various fungi, particularly of the Penicillium

genus. Its complex triazaspirocyclic skeleton has garnered significant interest in the scientific

community, prompting detailed investigations into its biosynthetic origins. This guide provides

an in-depth overview of the meleagrin biosynthetic pathway, focusing on the genetic and

enzymatic machinery responsible for its synthesis in the model organism Penicillium

chrysogenum. We will delve into the key intermediates, the enzymes that catalyze their

transformations, and the genetic architecture of the biosynthetic gene cluster. Furthermore, this

document outlines the experimental methodologies employed to elucidate this intricate

pathway and presents available quantitative data to facilitate a deeper understanding for

researchers in natural product biosynthesis and drug development.

The Meleagrin Biosynthetic Gene Cluster
The biosynthesis of meleagrin is orchestrated by a set of co-regulated genes organized in a

biosynthetic gene cluster (BGC), commonly referred to as the roquefortine/meleagrin (RGGM)

cluster. In Penicillium chrysogenum, this cluster contains the genes encoding all the necessary

enzymes for the conversion of the primary metabolites L-histidine and L-tryptophan into

meleagrin.[1][2] The core genes within this cluster and their corresponding enzymes are

pivotal for the stepwise construction of the meleagrin molecule. A homologous gene cluster,
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termed the oxaline (oxa) gene cluster, has also been identified in Penicillium oxalicum, which is

responsible for the production of oxaline, a structurally related compound derived from

meleagrin.[3]

The Biosynthetic Pathway: From Amino Acids to
Meleagrin
The biosynthetic pathway of meleagrin is a branched pathway that commences with the

condensation of L-histidine and L-tryptophan and proceeds through a series of complex

enzymatic modifications. The key steps are outlined below.

Formation of the Diketopiperazine Core
The pathway is initiated by the non-ribosomal peptide synthetase (NRPS), RoqA, which

catalyzes the condensation of L-histidine and L-tryptophan to form the diketopiperazine,

histidyltryptophanyldiketopiperazine (HTD).[1][2]

A Branch Point in the Pathway
Following the formation of HTD, the pathway bifurcates.[1][2]

Dehydrogenation: The cytochrome P450 oxidoreductase, RoqR, can dehydrogenate HTD to

form dehydrohistidyltryptophanyldiketopiperazine (DHTD).

Prenylation: The dimethylallyltryptophan synthetase, RoqD, can directly prenylate HTD to

yield roquefortine D.

RoqD can also prenylate DHTD to produce roquefortine C. Furthermore, RoqR can convert

roquefortine D to roquefortine C, creating a metabolic grid.[1][2]

Formation of Roquefortine C and Subsequent
Oxidations
Roquefortine C is a key intermediate and a branch point from which the synthesis of other

related alkaloids can diverge. In the meleagrin pathway, roquefortine C undergoes a series of

oxidative transformations. Two monooxygenases, RoqM and RoqO, are responsible for the
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conversion of roquefortine C into glandicoline B, proceeding through the intermediate

glandicoline A.[1][2]

The Final Methylation Step to Meleagrin
The final step in the biosynthesis of meleagrin is the methylation of the hydroxylamine group of

glandicoline B. This reaction is catalyzed by the methyltransferase RoqN, utilizing S-

adenosylmethionine (SAM) as the methyl donor.[1][2][3] In P. oxalicum, the homologous

enzyme OxaG performs the same function.[3]

Quantitative Data
While detailed kinetic studies for all enzymes in the meleagrin pathway are not extensively

available in the literature, some quantitative data has been reported. The following tables

summarize the available information.

Table 1: Metabolite Production in Penicillium chrysogenum

Metabolite Wild-Type Strain ΔroqA Mutant ΔroqN Mutant

Roquefortine C Present Absent Present

Glandicoline B Present Absent Accumulated

Meleagrin Present Absent Absent

This table provides a semi-quantitative overview based on published findings. Precise

concentrations can vary significantly with culture conditions.[1][2][4]

Table 2: Kinetic Parameters of OxaC from P. oxalicum

Substrate Km (µM) kcat (s-1) kcat/Km (M-1s-1)

Meleagrin Data not available Data not available Data not available

Glandicoline B Data not available Data not available Data not available
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Note: While the study on OxaC (a methyltransferase that converts meleagrin to oxaline)

mentions the determination of steady-state kinetic constants via an HPLC-based assay,

specific values for Km and kcat were not presented in a tabular format in the cited literature.[3]

Experimental Protocols
The elucidation of the meleagrin biosynthetic pathway has relied on a combination of genetic,

analytical, and biochemical techniques. Below are detailed methodologies for key experiments.

Gene Deletion via CRISPR/Cas9 in Penicillium
chrysogenum
This protocol outlines the general steps for deleting a gene within the roq cluster using

CRISPR/Cas9 technology.

Materials:

P. chrysogenum protoplasts

Cas9 protein

in vitro transcribed single guide RNA (sgRNA) targeting the gene of interest

Donor DNA with homology arms flanking a selection marker

PEG-calcium chloride solution

Regeneration agar plates with selective agent

Procedure:

sgRNA Design and Synthesis: Design a 20-nucleotide sgRNA specific to the target gene.

Synthesize the sgRNA via in vitro transcription.

Donor DNA Preparation: Construct a donor DNA molecule containing a selectable marker

(e.g., hygromycin resistance) flanked by 5' and 3' homology arms (typically ~1 kb)

corresponding to the regions upstream and downstream of the target gene.
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Protoplast Preparation: Generate protoplasts from young P. chrysogenum mycelium using a

lytic enzyme mixture.

Transformation: a. Pre-incubate purified Cas9 protein with the sgRNA to form a

ribonucleoprotein (RNP) complex. b. Mix the RNP complex and the donor DNA with the

prepared protoplasts. c. Add PEG-calcium chloride solution to facilitate DNA uptake. d. Plate

the transformation mixture onto regeneration agar containing the appropriate selective agent.

Screening and Verification: a. Isolate genomic DNA from putative transformants. b. Verify the

gene deletion by PCR using primers flanking the target gene locus. c. Confirm the absence

of the target gene and the integration of the selection marker by sequencing.[5][6]

Heterologous Expression of Roq Enzymes in E. coli
This protocol describes the general workflow for expressing and purifying a Roq enzyme for in

vitro characterization.

Materials:

E. coli expression strain (e.g., BL21(DE3))

Expression vector (e.g., pET vector with a His-tag)

cDNA of the roq gene of interest

LB medium and appropriate antibiotic

IPTG (isopropyl β-D-1-thiogalactopyranoside)

Ni-NTA affinity chromatography column

Purification buffers (lysis, wash, elution)

Procedure:

Cloning: Clone the cDNA of the target roq gene into the expression vector.

Transformation: Transform the expression plasmid into the E. coli expression strain.
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Expression: a. Grow the transformed E. coli in LB medium with the appropriate antibiotic at

37°C to an OD600 of 0.6-0.8. b. Induce protein expression by adding IPTG and incubate at a

lower temperature (e.g., 16-25°C) overnight.

Purification: a. Harvest the cells by centrifugation and lyse them. b. Clarify the lysate by

centrifugation. c. Load the supernatant onto a Ni-NTA column. d. Wash the column to

remove non-specifically bound proteins. e. Elute the His-tagged Roq enzyme using an

imidazole gradient.

Verification: Analyze the purified protein by SDS-PAGE to confirm its size and purity.[7]

HPLC-MS/MS Analysis of Meleagrin and Intermediates
This protocol provides a general framework for the detection and quantification of metabolites

in the meleagrin pathway.

Instrumentation:

High-Performance Liquid Chromatography (HPLC) system

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Reversed-phase C18 column

Procedure:

Sample Preparation: Extract the metabolites from fungal culture broth or mycelium using an

appropriate organic solvent (e.g., ethyl acetate). Evaporate the solvent and redissolve the

residue in the mobile phase.

Chromatographic Separation: a. Inject the sample onto the C18 column. b. Use a gradient

elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with

0.1% formic acid (B). A typical gradient might be: 5-95% B over 20 minutes.

Mass Spectrometric Detection: a. Operate the mass spectrometer in positive ion mode. b.

Use selected reaction monitoring (SRM) for targeted quantification of each metabolite,

monitoring specific precursor-to-product ion transitions.
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Quantification: Generate a calibration curve using authentic standards of the metabolites to

quantify their concentrations in the samples.[8][9]
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Caption: The branched biosynthetic pathway of Meleagrin in P. chrysogenum.

Experimental Workflow for Gene Deletion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7290882/
https://www.researchgate.net/publication/341259924_HPLC-MSMS_Method_for_the_Detection_of_Selected_Toxic_Metabolites_Produced_by_Penicillium_spp_in_Nuts
https://www.benchchem.com/product/b1676177?utm_src=pdf-body
https://www.benchchem.com/product/b1676177?utm_src=pdf-body-img
https://www.benchchem.com/product/b1676177?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676177?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Transformation

Verification

sgRNA Synthesis

RNP Complex
Formation

Donor DNA
Construction

Protoplast
Transformation

Protoplast
Generation

Selection on
Resistant Media

PCR Screening

Sequencing

Click to download full resolution via product page

Caption: Workflow for CRISPR/Cas9-mediated gene deletion in P. chrysogenum.
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Caption: Relationship between the roq gene cluster, enzymes, and the Meleagrin pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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